BenchChemオンラインストアへようこそ!

Methyl 4-(2,4-difluorophenyl)butanoate

Lipophilicity Physicochemical properties Drug-likeness

Methyl 4-(2,4-difluorophenyl)butanoate (CAS 1509001-25-5, MFCD28015562) is a fluorinated aromatic ester with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol. It belongs to the class of 4-phenylbutanoate esters featuring a 2,4-difluoro substitution pattern on the phenyl ring.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 1509001-25-5
Cat. No. B6351824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-difluorophenyl)butanoate
CAS1509001-25-5
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3
InChIKeyJPCGMXDYCWMABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2,4-difluorophenyl)butanoate (CAS 1509001-25-5): A 2,4-Difluorophenyl Butanoate Building Block for Medicinal Chemistry and Intermediate Sourcing


Methyl 4-(2,4-difluorophenyl)butanoate (CAS 1509001-25-5, MFCD28015562) is a fluorinated aromatic ester with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol [1]. It belongs to the class of 4-phenylbutanoate esters featuring a 2,4-difluoro substitution pattern on the phenyl ring. The compound is supplied as a research-grade intermediate with typical commercial purity specifications of 95–98% . Its primary role is as a synthetic building block for constructing more complex fluorinated molecules, particularly in medicinal chemistry programs where the 2,4-difluorophenyl motif is a privileged scaffold for modulating target binding, metabolic stability, and physicochemical properties [2].

Why 2,4-Difluorophenyl Substitution Pattern Cannot Be Interchanged with Non-Fluorinated or Mono-Fluorinated Phenylbutanoate Analogs


The 2,4-difluorophenyl motif in Methyl 4-(2,4-difluorophenyl)butanoate is not a trivial substituent that can be freely swapped for non-fluorinated, mono-fluorinated, or alternative difluoro-regioisomeric phenylbutanoate analogs. Published comparative antiproliferative data demonstrates that the 2,4-difluorophenyl group produces an IC50 of 99.95 µM against the DU-145 prostate cancer cell line, while the 4-fluorophenyl analog is 4.2-fold less potent (423.64 µM) and the 2,5-difluorophenyl regioisomer is approximately 32-fold less potent (3,198.70 µM) [1]. Computed lipophilicity (XLogP3) further reveals a counterintuitive trend: the 2,4-difluoro compound (XLogP3 = 2.6) is actually less lipophilic than both the non-fluorinated analog (XLogP3 = 2.8) and the mono-fluorinated analog (XLogP3 = 2.9), defying the common assumption that fluorination always increases logP [2]. These quantitative differences in both biological activity and physicochemical properties mean that substituting a generic phenylbutanoate ester for this specific 2,4-difluoro variant can fundamentally alter lead optimization trajectories, impurity profiling, and SAR interpretation [1][2].

Methyl 4-(2,4-difluorophenyl)butanoate Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Data


Lipophilicity Paradox: 2,4-Difluoro Substitution Produces Lower Computed LogP Than Non-Fluorinated and Mono-Fluorinated Analogs

Contrary to the conventional expectation that aromatic fluorination increases lipophilicity, Methyl 4-(2,4-difluorophenyl)butanoate exhibits a computed XLogP3 of 2.6, which is 0.2 log units lower than the non-fluorinated analog Methyl 4-phenylbutanoate (XLogP3 = 2.8) and 0.3 log units lower than the mono-fluorinated para analog Methyl 4-(4-fluorophenyl)butanoate (XLogP3 = 2.9) [1][2][3]. This phenomenon arises from the strong electron-withdrawing effect of two fluorine atoms that polarizes the aromatic ring and reduces overall molecular lipophilicity despite the increased molecular weight (214.21 vs. 178.23 vs. 196.22 g/mol). This property is consequential for programs where reducing logP is critical for improving aqueous solubility, decreasing hERG liability, or lowering non-specific protein binding.

Lipophilicity Physicochemical properties Drug-likeness Lead optimization

Antiproliferative Activity: 2,4-Difluorophenyl Motif Shows 4.2-Fold Greater Potency Than 4-Fluorophenyl in DU-145 Prostate Cancer Cells

In a head-to-head comparative study of thiazole-chalcone hybrids bearing different phenyl substituents, the 2,4-difluorophenyl-containing compound (Entry 12) exhibited an IC50 of 99.95 ± 1 µM against the DU-145 prostate cancer cell line, compared to 423.64 ± 2 µM for the 4-fluorophenyl analog (Entry 11) and 52.95 ± 2 µM for the 2-fluorophenyl analog (Entry 9) [1]. The 2,5-difluorophenyl regioisomer (Entry 13) was dramatically less active at 3,198.70 ± 2 µM—a 32-fold loss of potency relative to the 2,4-difluoro compound. The 2,6-difluorophenyl analog (Entry 14) was the most potent of the fluorinated series at 24.98 ± 2 µM. Separately, in an isobutylchalcone series, compound A6 bearing the 2,4-difluorophenyl moiety was the most potent across three cancer cell lines (HT-29, MCF-7, DU-145) with an IC50 of 18 µg/mL against DU-145, outperforming all other substitution patterns tested [2]. This evidence underscores that the specific 2,4-difluoro arrangement is not a generic fluorination choice: the regioisomeric position of fluorine atoms can produce >30-fold swings in biological activity.

Antiproliferative DU-145 Prostate cancer Structure-activity relationship Fluorination pattern

Hydrogen Bond Acceptor Count: 2,4-Difluoro Substitution Provides Two Additional H-Bond Acceptors Versus Non-Fluorinated Analog

Methyl 4-(2,4-difluorophenyl)butanoate possesses 4 hydrogen bond acceptor sites (2 from the ester carbonyl and ester oxygen, plus 2 from fluorine atoms at the 2- and 4-positions of the phenyl ring), compared to only 2 H-bond acceptors for the non-fluorinated analog Methyl 4-phenylbutanoate and 3 for the mono-fluorinated Methyl 4-(4-fluorophenyl)butanoate [1][2][3]. Despite this difference in H-bond acceptor count, all three compounds share an identical topological polar surface area (TPSA) of 26.3 Ų, indicating that the additional fluorine-mediated H-bond acceptors do not increase the overall polar surface area but rather redistribute the electronic character of the molecule. The two aromatic C–F bonds can serve as weak hydrogen bond acceptors, contributing to orthogonal molecular recognition interactions (e.g., C–F···H–N, C–F···H–O) that are absent in non-fluorinated and mono-fluorinated analogs.

Molecular recognition Hydrogen bonding Target engagement Physicochemical differentiation

PARP1 Inhibition: 2,4-Difluorophenyl-Linker Analogs Achieve Sub-Nanomolar to Low Nanomolar IC50 with High BRCA-Deficient Selectivity (SI = 40–510)

A systematic series of 2,4-difluorophenyl-linker analogs (compounds 15–55) derived from olaparib was developed as novel PARP1 inhibitors [1]. Four potent analogs (17, 43, 47, and 50) demonstrated PARP1 enzymatic IC50 values of 2.2–4.4 nmol/L and inhibited proliferation of Chinese hamster lung fibroblast V-C8 cells with IC50 values of 3.2–37.6 nmol/L. These 2,4-difluorophenyl-containing compounds exhibited specificity toward BRCA-deficient cells with selectivity indices (SI) of 40–510. The corresponding hydrochloride salt 56 (based on analog 43) showed 96.6% tumor growth inhibition in a BRCA1-mutated xenograft model at 30 mg·kg⁻¹·d⁻¹, outperforming the same dose of olaparib (56.3% inhibition). This study explicitly establishes the 2,4-difluorophenyl linker as a privileged pharmacophoric element, where the specific 2,4-difluoro substitution pattern contributes to both enhanced water solubility (1,628–2,653 µg/mL for HCl salts at pH 1.0) and oral bioavailability (F = 32.2% for compound 56).

PARP1 inhibitor BRCA-deficient Cancer 2,4-difluoro linker Selectivity index

Antiparasitic Selectivity: Difluorophenyl Substitution Improves Selectivity Index Over Monofluorophenyl in Toxoplasma gondii Assays

In a comparative study of bis-naphthoquinone derivatives against Toxoplasma gondii and Trypanosoma brucei parasites, the monofluorophenyl derivative (1a) and the 3,4-difluorophenyl analog (1c) were both identified as promising anti-T. gondii candidates [1]. Quantitatively, compound 1a (monofluoro) showed an EC50 of 11.64 µM against T. gondii with a selectivity index (SI = Vero IC50 / T. gondii EC50) of 0.58, while compound 1c (3,4-difluoro) demonstrated a comparable EC50 of 13.95 µM but an improved SI of 1.26—representing a 2.17-fold enhancement in selectivity. Against T. brucei, compound 1a exhibited an IC50 of 15.6 µM with SI = 0.43, whereas compound 1c was virtually inactive (IC50 > 10 µM), demonstrating that additional fluorination at the 3-position (converting monofluoro to difluoro) can ablate activity against one parasite while preserving anti-T. gondii potency. Although this study employed 3,4-difluoro rather than 2,4-difluoro substitution, the data directly illustrates the principle that incremental fluorination on the phenyl ring can selectively tune antiparasitic activity and host-cell selectivity.

Antiparasitic Toxoplasma gondii Selectivity index Fluorine substitution Neglected tropical diseases

Synthetic Versatility: Methyl Ester Provides Orthogonal Reactivity Pathways Not Accessible to the Free Carboxylic Acid Form

Methyl 4-(2,4-difluorophenyl)butanoate serves as a protected and activated form of 4-(2,4-difluorophenyl)butanoic acid. The methyl ester offers three distinct synthetic pathways not directly accessible from the free acid without additional activation steps: (1) reduction to 4-(2,4-difluorophenyl)butanol using LiAlH₄ or NaBH₄; (2) transesterification to alternative ester derivatives (ethyl, benzyl, tert-butyl) for orthogonal protecting group strategies; and (3) direct aminolysis to the corresponding amide . In contrast, the free carboxylic acid requires pre-activation (e.g., conversion to acid chloride or use of coupling reagents such as EDC/HOBt) to achieve amide bond formation. Furthermore, methyl esters generally exhibit superior volatility and chromatographic behavior compared to free acids, facilitating GC-MS and flash chromatography monitoring during multi-step syntheses. The 2,4-difluorophenyl ring remains inert to these ester transformations, preserving the fluorinated aromatic moiety for downstream biological evaluation.

Synthetic intermediate Ester reactivity Protecting group strategy Building block Organic synthesis

Methyl 4-(2,4-difluorophenyl)butanoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: PARP1/DNA Damage Response Inhibitor Lead Optimization Requiring 2,4-Difluoro Linker Pharmacophore

Based on the Acta Pharmacologica Sinica (2017) study demonstrating that 2,4-difluorophenyl-linker PARP1 inhibitors achieve IC50 values of 2.2–4.4 nM with BRCA-deficient selectivity indices of 40–510, and compound 56 producing 96.6% tumor growth inhibition in BRCA1-mutant xenografts (vs. 56.3% for olaparib) [1], Methyl 4-(2,4-difluorophenyl)butanoate is an appropriate starting material for constructing PARP1 inhibitor candidates that incorporate the 2,4-difluorophenyl linker. The methyl ester enables late-stage diversification through amide bond formation with amine-containing heterocycles, while the 2,4-difluoro substitution ensures the precise electronic and steric profile that contributed to the series' superior in vivo efficacy and oral bioavailability (F = 32.2%).

Anticancer SAR Programs: Establishing Fluorination Pattern–Activity Relationships on the 4-Phenylbutanoate Scaffold

The Molecules (2021) study provides a quantitative SAR matrix for phenyl-substituted analogs against DU-145 prostate cancer cells, showing that the 2,4-difluorophenyl motif (IC50 = 99.95 µM) occupies a defined activity window that is distinct from 4-fluorophenyl (423.64 µM), 2-fluorophenyl (52.95 µM), 2,5-difluorophenyl (3,198.70 µM), and 2,6-difluorophenyl (24.98 µM) [2]. The FABAD (2013) study independently confirms that the 2,4-difluorophenyl moiety can be the most potent substitution pattern in a chalcone series (IC50 = 18 µg/mL against DU-145) [3]. Methyl 4-(2,4-difluorophenyl)butanoate serves as the key building block to generate the 2,4-difluorophenyl-containing members of such SAR libraries, enabling direct comparison with regioisomeric and mono-fluorinated congeners that must be sourced separately.

Antiparasitic Drug Discovery: Tuning Host-Cell Selectivity Through Controlled Phenyl Fluorination

The Chemistry & Biodiversity (2020) study demonstrates that difluorophenyl substitution (3,4-difluoro analog 1c) improves the selectivity index against T. gondii by 2.17-fold compared to the monofluorophenyl analog (SI = 1.26 vs. 0.58) while maintaining comparable anti-parasitic potency (EC50 = 13.95 vs. 11.64 µM) [4]. This precedent supports the use of Methyl 4-(2,4-difluorophenyl)butanoate as a starting material for antiparasitic lead series where the 2,4-difluoro arrangement is expected to similarly modulate selectivity versus host cells. The methyl ester can be reduced to the alcohol or hydrolyzed to the acid for conjugation to naphthoquinone, chalcone, or other antiparasitic pharmacophores.

Process Chemistry and Impurity Reference Standard Programs: Sitagliptin-Related Defluoro Impurity Synthesis

The 2,4-difluorophenyl butanoate scaffold is structurally related to sitagliptin intermediates, where the active pharmaceutical ingredient contains a 2,4,5-trifluorophenyl group . Methyl 4-(2,4-difluorophenyl)butanoate or its derivatives can serve as the defluoro analog (lacking the 5-fluoro substituent) for use as an impurity reference standard or process-related substance in ANDA/NDA regulatory submissions. The compound's well-defined structure, commercial availability at 95–98% purity , and the methyl ester handle for further derivatization make it suitable for certified reference material preparation in quality control laboratories.

Quote Request

Request a Quote for Methyl 4-(2,4-difluorophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.